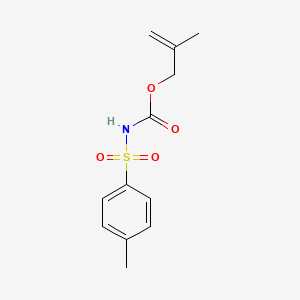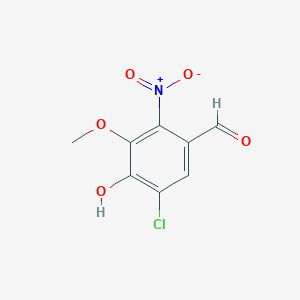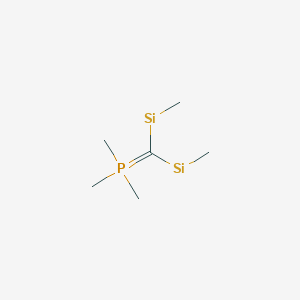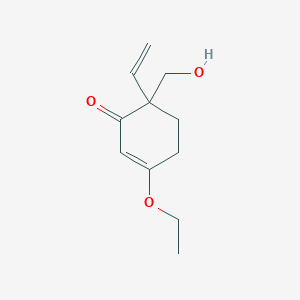![molecular formula C16H17ClN4 B14492161 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride CAS No. 63956-02-5](/img/structure/B14492161.png)
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride is a chemical compound that belongs to the class of hydrazinecarboximidamides. This compound is known for its unique structure, which includes a fluorenyl group attached to a guanidine moiety. The presence of the fluorenyl group imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride typically involves the reaction of fluorenyl derivatives with guanidine compounds. One common method is the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, solvent usage, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted guanidine derivatives. These products can have different chemical and biological properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The fluorenyl group can intercalate with DNA, disrupting its function and leading to antimicrobial or anticancer effects. The guanidine moiety can interact with various proteins, inhibiting their activity and contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole: A compound with a similar fluorenyl group but different heterocyclic structure.
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: A fluorenyl derivative with a ketone group.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Another fluorenyl derivative with an acetyl group.
Uniqueness
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride is unique due to its combination of a fluorenyl group and a guanidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its potential antimicrobial and anticancer properties make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
63956-02-5 |
|---|---|
Molekularformel |
C16H17ClN4 |
Molekulargewicht |
300.78 g/mol |
IUPAC-Name |
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C16H16N4.ClH/c1-10(19-20-16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15;/h2-8H,9H2,1H3,(H4,17,18,20);1H |
InChI-Schlüssel |
RKEUGLSMGHTZIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN=C(N)N)C1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)


![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)

![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)


![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)

